Lipophilicity Tuned for CNS Drug Design vs. Azetidin-3-ylmethanol HCl
(3-Ethylazetidin-3-yl)methanol hydrochloride provides a strategic increase in lipophilicity (LogP = 0.40) compared to the unsubstituted azetidin-3-ylmethanol hydrochloride (LogP = 0.33), a critical differentiator for optimizing blood-brain barrier (BBB) penetration. This 0.07 unit LogP increase, driven by the 3-ethyl substituent, positions the compound closer to the CNS drug-likeness sweet spot without excessively inflating molecular weight .
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.40 |
| Comparator Or Baseline | Azetidin-3-ylmethanol hydrochloride: LogP = 0.33 |
| Quantified Difference | ΔLogP = +0.07 |
| Conditions | Computed/experimental logP values from vendor datasheets. |
Why This Matters
Even small differences in LogP significantly influence CNS passive permeability and non-specific binding, making this 3-ethyl derivative a more rational choice for CNS-targeted libraries than its less lipophilic counterpart.
